Cas no 871906-64-8 (3-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino}-2-cyanobut-2-enamide)
![3-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino}-2-cyanobut-2-enamide structure](https://it.kuujia.com/scimg/cas/871906-64-8x500.png)
871906-64-8 structure
Nome del prodotto:3-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino}-2-cyanobut-2-enamide
3-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino}-2-cyanobut-2-enamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- (Z)-3-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-cyanobut-2-enamide
- 3-{[4-(4-butylphenyl)-1,3-thiazol-2-yl]amino}-2-cyanobut-2-enamide
- Z107732472
- 871906-64-8
- EN300-26605798
- 3-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino}-2-cyanobut-2-enamide
-
- Inchi: 1S/C18H20N4OS/c1-3-4-5-13-6-8-14(9-7-13)16-11-24-18(22-16)21-12(2)15(10-19)17(20)23/h6-9,11H,3-5H2,1-2H3,(H2,20,23)(H,21,22)/b15-12-
- Chiave InChI: SCKUKZDZVAVOHS-QINSGFPZSA-N
- Sorrisi: S1C(N/C(=C(/C#N)\C(N)=O)/C)=NC(=C1)C1C=CC(=CC=1)CCCC
Proprietà calcolate
- Massa esatta: 340.13578245g/mol
- Massa monoisotopica: 340.13578245g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 24
- Conta legami ruotabili: 7
- Complessità: 516
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.7
- Superficie polare topologica: 120Ų
3-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino}-2-cyanobut-2-enamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26605798-0.05g |
3-{[4-(4-butylphenyl)-1,3-thiazol-2-yl]amino}-2-cyanobut-2-enamide |
871906-64-8 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
3-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino}-2-cyanobut-2-enamide Letteratura correlata
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
871906-64-8 (3-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino}-2-cyanobut-2-enamide) Prodotti correlati
- 1807194-21-3(2-Cyano-6-ethyl-3-iodobenzenesulfonyl chloride)
- 2176338-48-8(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone)
- 1181720-39-7(2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide)
- 69288-33-1(2,4-Heneicosadiynoic Acid)
- 70918-96-6(1-N-(butan-2-yl)benzene-1,2-diamine)
- 859660-85-8((2Z)-2-(2H-1,3-benzodioxol-5-yl)methylidene-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate)
- 2228367-66-4(3-amino-1-(4-nitro-1H-pyrazol-3-yl)propan-1-one)
- 857425-93-5(5-Tert-butyl-3-(diethylaminomethyl)benzene-1,2-diol)
- 1807220-29-6(5-Chloro-4-methyl-2-(trifluoromethyl)aniline)
- 72770-09-3(4-CHLOROMETHYLPHENYLACETIC ACID METHYL ESTER)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso
